3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea
Description
The compound 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea is a urea derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group and a 2-phenylethyl chain on the urea nitrogen. The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability by resisting enzymatic degradation .
Synthetic routes for analogous compounds involve condensation reactions, such as the coupling of α-halogenated ketones with triazoles (as seen in ) or multi-component reactions (e.g., Ugi-Azide in ). While direct synthesis data for this compound is unavailable, its structural analogs are typically crystallized from polar solvents like dimethylformamide, yielding planar or semi-planar conformations .
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-14-6-8-15(9-7-14)24-16(21-22-23-24)12-20-17(25)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBORDKVILUQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea typically involves a multi-step process:
Preparation of Tetrazole Intermediate: : The reaction begins with the introduction of the tetrazole ring. A common method is through the cycloaddition of an azide with an appropriate nitrile under acidic or thermal conditions.
Attachment of 4-Fluorophenyl Group: : The 4-fluorophenyl group is often introduced via electrophilic aromatic substitution, where a fluorophenyl halide reacts with a nucleophilic intermediate.
Urea Formation: : The final step involves forming the urea linkage, which usually requires the reaction of an amine precursor with isocyanate or phosgene under controlled conditions.
Industrial Production Methods
Industrial-scale production leverages similar synthetic routes but often incorporates:
Catalysts: to enhance reaction efficiency.
Continuous Flow Reactors: to ensure scalability and consistency in product quality.
Automated Monitoring Systems: to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized at various sites, particularly on the phenyl ring.
Reduction: : Reduction often targets the tetrazole ring, potentially yielding amine derivatives.
Substitution: : Electrophilic aromatic substitution on the phenyl ring or nucleophilic substitution on the tetrazole ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, hydrogenation with palladium catalysts.
Substitution: : Halogenation agents like N-bromosuccinimide, bases like sodium hydride.
Major Products
Oxidation: : Yields carboxylic acids or ketones.
Reduction: : Produces amines or reduced tetrazole forms.
Substitution: : Derivatives with varied substituents on the aromatic or tetrazole rings.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions due to its unique electronic properties.
Material Science: : Forms part of polymer structures with specific thermal and mechanical properties.
Biology and Medicine
Pharmaceuticals: : Potential use as a bioactive scaffold in drug design, particularly for anti-inflammatory and anti-cancer agents.
Bioconjugation: : Functional group modifications allow attachment to biomolecules for therapeutic purposes.
Industry
Sensors: : Utilized in designing sensors due to its ability to interact with various analytes.
Agrochemicals: : Potential role in developing new pesticides or herbicides.
Mechanism of Action
Molecular Targets
Enzymes: : Inhibits specific enzymes by mimicking natural substrates or binding to active sites.
Receptors: : Modulates receptor activity, potentially impacting signal transduction pathways.
Pathways Involved
Signal Transduction: : Alters signaling pathways critical for cell growth, differentiation, or apoptosis.
Metabolic Pathways: : Interferes with metabolic enzymes, affecting cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural attributes and molecular properties of the target compound with analogs from the literature:
*Estimated based on molecular formula.
Key Observations:
Heterocycle Type : The target compound and BF analogs use a tetrazole ring, whereas compounds like 11c () employ thiazoles . Tetrazoles offer higher acidity (pKa ~4.5) compared to thiazoles, enhancing solubility in physiological conditions .
BF17792’s 3,4-dimethylphenyl on the tetrazole may enhance steric hindrance, reducing binding flexibility relative to the target’s 4-fluorophenyl .
Molecular Weight : The target’s higher molecular weight (~370 vs. 340–356 for BF analogs) aligns with drug-likeness criteria but may influence oral bioavailability.
Pharmacological Implications (Inferred)
Structural Characterization
- Isostructural analogs () crystallize in triclinic systems (space group P 1̄) with planar conformations, except for perpendicular aryl groups. The target compound likely adopts a similar semi-planar structure, optimizing π-π stacking .
- Spectroscopic data (e.g., ¹H NMR in ) for related compounds reveal characteristic urea NH signals at δ 9–11 ppm and tetrazole proton absence (due to tautomerism) .
Biological Activity
3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for enhancing the pharmacological properties of various molecules. The presence of the 4-fluorophenyl group contributes to its lipophilicity, potentially affecting bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN6 |
| Molar Mass | 344.37 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that this compound acts as an inhibitor of Calcium Release-Activated Calcium (CRAC) channels, specifically targeting the ORAI1 protein. This inhibition plays a crucial role in modulating calcium signaling pathways, which are essential for various cellular processes including immune responses and muscle contraction .
Key Mechanisms:
- Calcium Signaling Modulation : By inhibiting CRAC channels, the compound affects calcium influx in cells, which can lead to altered physiological responses.
- Potential Therapeutic Applications : The modulation of calcium signaling suggests possible applications in treating autoimmune diseases and inflammatory conditions where calcium dysregulation is a factor.
Biological Activity and Efficacy
Several studies have evaluated the biological activity of 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea. Notably:
In Vitro Studies
- CRAC Channel Inhibition : In cell lines expressing ORAI1, the compound demonstrated significant inhibition of calcium influx with an IC50 value indicating strong potency against CRAC channels.
In Vivo Studies
Case studies have highlighted the compound's efficacy in animal models of autoimmune diseases:
- A study reported that administration of the compound resulted in reduced symptoms in models of rheumatoid arthritis by modulating immune cell activity through calcium signaling pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the urea moiety and the tetrazole ring can significantly influence biological activity. For instance:
- Substituting different aryl groups on the urea core can enhance or diminish inhibitory effects on CRAC channels.
| Compound Variant | Biological Activity |
|---|---|
| 3-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea | Strong CRAC channel inhibitor |
| 3-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1-(2-methylphenyl)urea | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
